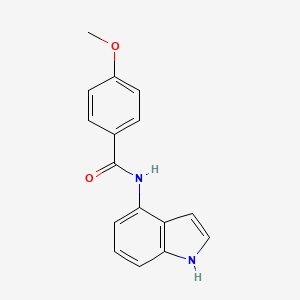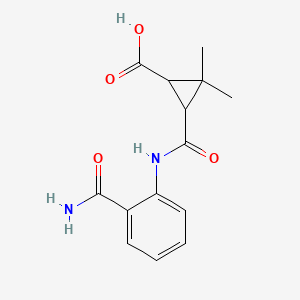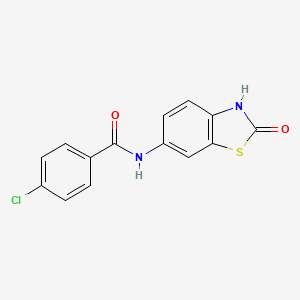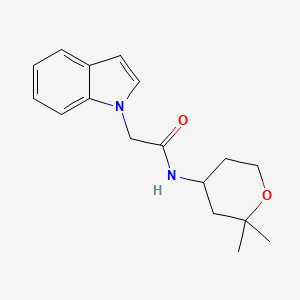
N-(1H-indol-4-yl)-4-methoxybenzamide
描述
N-(1H-indol-4-yl)-4-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has attracted attention for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its effects on cell signaling pathways.
科学研究应用
N-(1H-indol-4-yl)-4-methoxybenzamide has been extensively studied for its effects on cell signaling pathways and has potential therapeutic applications in various diseases. It has been shown to inhibit the JAK2/STAT3 pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. This compound has been studied in cancer research, where it has been shown to induce apoptosis and inhibit tumor growth. It has also been studied in cardiovascular disease research, where it has been shown to reduce oxidative stress and inflammation.
作用机制
N-(1H-indol-4-yl)-4-methoxybenzamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling pathways such as STAT3. This leads to the inhibition of cell proliferation and survival, and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been shown to have potential therapeutic applications in cancer and cardiovascular disease research.
实验室实验的优点和局限性
N-(1H-indol-4-yl)-4-methoxybenzamide has several advantages for lab experiments, including its potency and specificity for JAK2 inhibition. However, it also has limitations, such as its potential toxicity and off-target effects. It is important to carefully consider the appropriate concentration and duration of this compound treatment in cell-based assays and animal models.
未来方向
There are several future directions for research on N-(1H-indol-4-yl)-4-methoxybenzamide, including its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Further studies are also needed to investigate the mechanisms underlying its effects on cell signaling pathways and to identify potential biomarkers of response to this compound treatment. Additionally, the development of more potent and selective JAK2 inhibitors may lead to improved therapeutic efficacy and reduced toxicity.
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in various diseases. Its effects on cell signaling pathways have been extensively studied, and it has been shown to have biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. While it has several advantages for lab experiments, it is important to carefully consider its limitations and potential toxicity. Future research on this compound may lead to improved therapeutic efficacy and identification of potential biomarkers of response to treatment.
属性
IUPAC Name |
N-(1H-indol-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-7-5-11(6-8-12)16(19)18-15-4-2-3-14-13(15)9-10-17-14/h2-10,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKDFYNTDGJUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)

![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)



![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)

![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)

![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)